molecular formula C13H21NO2 B14490428 N-[(tert-Butylperoxy)methyl]-N-ethylaniline CAS No. 64254-25-7

N-[(tert-Butylperoxy)methyl]-N-ethylaniline

Cat. No.: B14490428
CAS No.: 64254-25-7
M. Wt: 223.31 g/mol
InChI Key: CEFYHBXIIUEZTI-UHFFFAOYSA-N
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Description

N-[(tert-Butylperoxy)methyl]-N-ethylaniline is an organic compound that belongs to the class of peroxides It is characterized by the presence of a tert-butylperoxy group attached to a methyl group, which is further connected to an aniline ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(tert-Butylperoxy)methyl]-N-ethylaniline typically involves the reaction of N-ethylaniline with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene. The process can be summarized as follows:

    N-ethylaniline: is dissolved in a solvent.

    tert-Butyl hydroperoxide: is added to the solution.

  • A catalyst, such as a transition metal salt, is introduced to facilitate the reaction.
  • The mixture is stirred at a moderate temperature until the reaction is complete.
  • The product is isolated and purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[(tert-Butylperoxy)methyl]-N-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of radicals.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.

    Substitution: Electrophilic reagents like halogens or nitrating agents are used in the presence of acids or bases to facilitate substitution on the aniline ring.

Major Products

    Oxidation: Formation of radicals and subsequent products such as alcohols or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of functional groups such as halogens, nitro groups, or alkyl groups on the aniline ring.

Scientific Research Applications

N-[(tert-Butylperoxy)methyl]-N-ethylaniline has several scientific research applications:

    Chemistry: Used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers.

    Biology: Investigated for its potential as an oxidizing agent in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-[(tert-Butylperoxy)methyl]-N-ethylaniline primarily involves the generation of radicals through the cleavage of the peroxide bond. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl peroxybenzoate: Another peroxide compound used as a radical initiator.

    Di-tert-butyl peroxide: A widely used peroxide in polymerization reactions.

    tert-Butyl hydroperoxide: A simpler peroxide used in various oxidation reactions.

Uniqueness

N-[(tert-Butylperoxy)methyl]-N-ethylaniline is unique due to its specific structure, which combines the properties of a peroxide with those of an aniline derivative. This combination allows for a wide range of applications, particularly in fields requiring radical initiation and oxidation.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research and development may uncover even more uses for this intriguing compound.

Properties

CAS No.

64254-25-7

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

N-(tert-butylperoxymethyl)-N-ethylaniline

InChI

InChI=1S/C13H21NO2/c1-5-14(11-15-16-13(2,3)4)12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3

InChI Key

CEFYHBXIIUEZTI-UHFFFAOYSA-N

Canonical SMILES

CCN(COOC(C)(C)C)C1=CC=CC=C1

Origin of Product

United States

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